![molecular formula C13H8ClFN2S B2452168 N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-31-6](/img/structure/B2452168.png)
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It may also include spectroscopic data such as IR, UV-Vis, and NMR spectra .Scientific Research Applications
- Role of N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine : Researchers have explored its potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD) .
- Characterization : The compound is fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .
- Derivatives : Computational and experimental investigations have explored derivatives of N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, such as 2-chloro-N-(2-chlorophenyl)nicotinamide and others .
- Functional Groups : The compound contains interesting functional groups, including –NH, –CH, C=O, C=C (aromatic), –C–N, and C–O .
- Nitro Group : The nitro group, present in N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, contributes to diverse pharmacological effects .
Neuroscience and Pharmacology
Biofunctional Hybrid Molecules
Computational and Experimental Studies
1,2,3-Triazolyl Acetamide Derivatives
Biological Activity Enhancement
Medicinal Chemistry Exploration
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP is a nitrile, hydrazone, and protonophore that causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Compounds with similar structures, such as cccp, disrupt mitochondrial function, which can lead to effects on various cellular processes . Additionally, the HIF-1 signaling pathway has been suggested as a potential target for compounds with similar structures .
Pharmacokinetics
A study on a similar compound, 2-[1’-phenyl-3’-(3-chlorophenyl)-2’-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism .
Safety and Hazards
properties
IUPAC Name |
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-8-2-1-3-10(6-8)16-13-17-11-5-4-9(15)7-12(11)18-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPIAMHGYCBPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
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